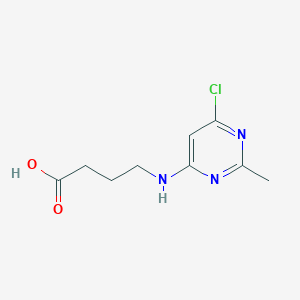
4-((6-Chloro-2-methylpyrimidin-4-yl)amino)butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((6-Chloro-2-methylpyrimidin-4-yl)amino)butanoic acid is a chemical compound that features a pyrimidine ring substituted with a chlorine atom and a methyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((6-Chloro-2-methylpyrimidin-4-yl)amino)butanoic acid typically involves the reaction of 6-chloro-2-methylpyrimidine with an appropriate amine and butanoic acid. The reaction conditions often include the use of solvents such as dichloromethane (CH2Cl2) and isopropanol, and may involve purification steps like column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
4-((6-Chloro-2-methylpyrimidin-4-yl)amino)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorine atom in the pyrimidine ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted pyrimidine derivatives.
科学的研究の応用
4-((6-Chloro-2-methylpyrimidin-4-yl)amino)butanoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound can be utilized in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of 4-((6-Chloro-2-methylpyrimidin-4-yl)amino)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action can include signal transduction pathways and metabolic pathways.
類似化合物との比較
Similar Compounds
2-Amino-4-chloro-6-methylpyrimidine: This compound shares a similar pyrimidine ring structure with chlorine and methyl substitutions.
2-[(6-Chloro-2-methylpyrimidin-4-yl)amino]-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide: Another compound with a similar pyrimidine core.
Uniqueness
4-((6-Chloro-2-methylpyrimidin-4-yl)amino)butanoic acid is unique due to its specific substitution pattern and the presence of the butanoic acid moiety. This structural uniqueness can impart distinct chemical and biological properties, making it valuable for specific applications in research and industry.
特性
分子式 |
C9H12ClN3O2 |
|---|---|
分子量 |
229.66 g/mol |
IUPAC名 |
4-[(6-chloro-2-methylpyrimidin-4-yl)amino]butanoic acid |
InChI |
InChI=1S/C9H12ClN3O2/c1-6-12-7(10)5-8(13-6)11-4-2-3-9(14)15/h5H,2-4H2,1H3,(H,14,15)(H,11,12,13) |
InChIキー |
HLWOPYVOSRAIGP-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=CC(=N1)Cl)NCCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


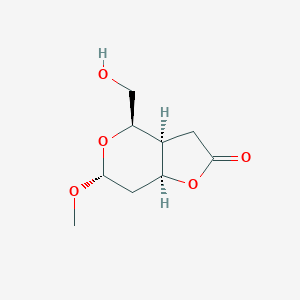
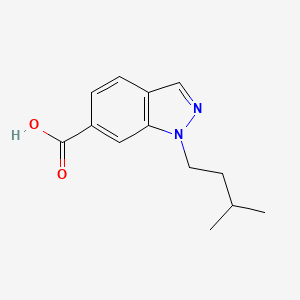

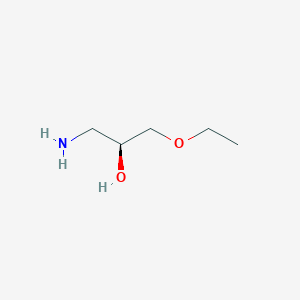
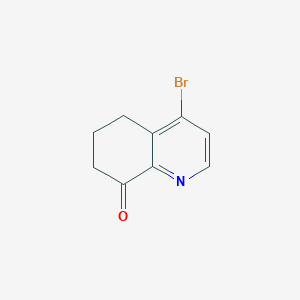
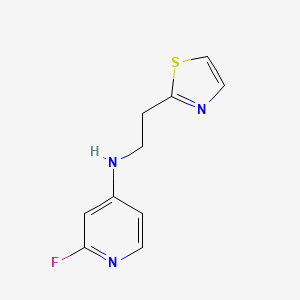

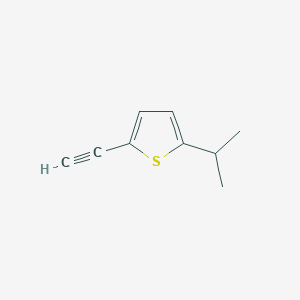
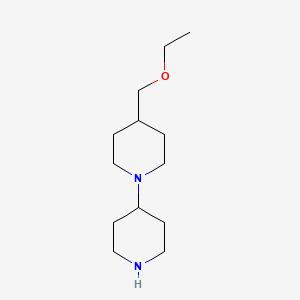
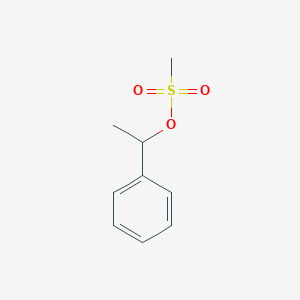
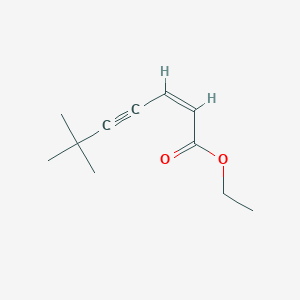
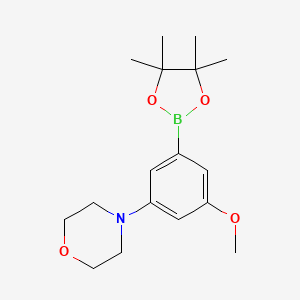
![5,5-Difluoro-7-methyl-2,7-diazaspiro[3.5]nonane](/img/structure/B13348683.png)
![9-Benzyl-1-oxa-9-azaspiro[5.5]undecan-4-amine](/img/structure/B13348689.png)
